N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a benzodioxin moiety, a piperidine-carboxamide core, and a pyrimidine ring substituted with a 3,5-dimethylpyrazole group. The benzodioxin group contributes to electron-rich aromaticity, while the pyrimidine-pyrazole system may enhance binding affinity through hydrogen bonding and π-π interactions. The piperidine-carboxamide linker provides conformational flexibility, which is critical for optimizing molecular interactions with biological targets .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-15-10-16(2)29(27-15)22-12-21(24-14-25-22)28-7-3-4-17(13-28)23(30)26-18-5-6-19-20(11-18)32-9-8-31-19/h5-6,10-12,14,17H,3-4,7-9,13H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQNCHDMAWJWMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCCC(C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyrazolyl-pyrimidinyl group, and finally, the formation of the piperidine carboxamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a valuable ligand in coordination chemistry.
Biology
In biological research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide might be studied for its potential as a drug candidate. Its interactions with various biological targets could be explored to understand its pharmacological properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets might make it a candidate for the treatment of certain diseases.
Industry
In industry, the compound could find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (Compound 35)
- Structural Differences :
- Replaces the benzodioxin group with a brominated benzodiazol ring.
- Substitutes the pyrimidine-pyrazole unit with a methoxy-methylpyridine group.
- Reduced pyrimidine-based π-stacking capacity compared to the target compound .
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Structural Differences :
- Features a pyrazolo-pyridine core instead of benzodioxin-pyrimidine.
- Includes ethyl and methyl substituents on the pyrazole ring.
- Functional Implications :
Pyrimidine-Pyrazole Hybrids
Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives
- Structural Differences :
- Lacks the piperidine-carboxamide linker.
- Integrates a fused pyrazolo-pyrimidine scaffold with amine substituents.
- Amine groups may enhance solubility but introduce pH-dependent ionization .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Core Scaffold | Key Substituents |
|---|---|---|---|---|
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide | C₂₃H₂₅N₅O₃ | 443.48 g/mol | Benzodioxin-Pyrimidine-Piperidine | 3,5-Dimethylpyrazole, Piperidine-carboxamide |
| 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide | C₁₉H₂₁BrN₄O₂ | 459.29 g/mol | Benzodiazol-Piperidine | Bromo-oxo-benzodiazol, Methoxy-methylpyridine |
| N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | C₂₁H₂₂N₆O | 374.44 g/mol | Pyrazolo-Pyridine | Ethyl-methylpyrazole, Phenyl group |
| Pyrazolo[3,4-d]pyrimidin-6-amine Derivatives | Varies | ~250–350 g/mol | Pyrazolo-Pyrimidine | Amine, Arylidene groups |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework combining a benzodioxin moiety with pyrazole and pyrimidine rings, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 463.50 g/mol. The structure incorporates several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H25N3O4 |
| Molecular Weight | 463.50 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Research indicates that compounds containing pyrazole and pyrimidine derivatives often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms through which this compound exerts its effects are still under investigation. However, the following potential mechanisms have been proposed based on similar compounds:
- Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Modulation of Receptor Activity : Compounds with pyrimidine structures may act as agonists or antagonists at various receptor sites, influencing neurotransmitter signaling.
- Antioxidant Properties : The presence of the benzodioxin moiety may confer antioxidant capabilities, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study : A study conducted by Bhat et al. (2018) investigated the anticancer properties of pyrazole derivatives in vitro. The results indicated that these compounds inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through caspase activation .
Anti-inflammatory Activity
The anti-inflammatory properties attributed to pyrazole derivatives suggest that this compound may also exhibit similar effects. Pyrazoles have been shown to reduce inflammation by inhibiting COX enzymes and other inflammatory mediators.
Research Findings : A comparative analysis revealed that derivatives like celecoxib (a COX inhibitor) significantly decreased inflammatory markers in animal models . While specific data on this compound is limited, its structural similarity suggests potential efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile is critical for assessing the therapeutic potential of any drug candidate. Preliminary data suggest that this compound may exhibit favorable absorption characteristics.
| Pharmacokinetic Parameter | Value |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Penetration | Moderate |
| CYP450 Interaction | Minimal |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates validated?
- Methodology : Synthesis typically involves sequential coupling of the benzodioxin, pyrimidine, and piperidine-carboxamide moieties. Key steps include:
- Nucleophilic substitution for pyrimidine functionalization.
- Amide bond formation between the benzodioxin amine and piperidine-carboxamide.
- Monitoring via TLC and characterization via -NMR and IR spectroscopy to confirm intermediate purity and structural integrity .
- Validation : High-resolution mass spectrometry (HRMS) and elemental analysis ensure molecular weight accuracy.
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- X-ray crystallography for absolute configuration (if crystalline).
- 2D NMR (e.g., -NMR, HSQC) to resolve overlapping signals in the pyrimidine and piperidine regions.
- FT-IR for functional group identification (amide C=O stretch at ~1650–1680 cm) .
- Data interpretation : Compare spectral data to structurally analogous compounds (e.g., pyrazolo-pyridine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Approach :
- Analog synthesis : Modify substituents on the pyrimidine (e.g., dimethylpyrazole vs. trimethylpyrazole) and benzodioxin rings (e.g., electron-withdrawing groups).
- Biological assays : Screen analogs against target enzymes (e.g., α-glucosidase, acetylcholinesterase) using enzyme inhibition assays with IC determination .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to active sites .
- Data analysis : Use multivariate regression to identify critical pharmacophoric features .
Q. How should experimental discrepancies in biological activity data be resolved?
- Case example : If conflicting IC values arise across studies:
- Replicate assays : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine-derived).
- Control standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to normalize inter-lab variability .
- Meta-analysis : Compare solvent effects (DMSO vs. aqueous buffers) on compound solubility and activity .
Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?
- Process optimization :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) .
- Catalyst screening : Evaluate Pd/C vs. Pd(OAc) for Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
